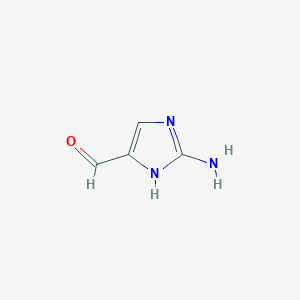

2-Amino-1H-imidazole-5-carbaldehyde

Descripción

Propiedades

IUPAC Name |

2-amino-1H-imidazole-5-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O/c5-4-6-1-3(2-8)7-4/h1-2H,(H3,5,6,7) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGLCNXSABZEOSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=N1)N)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70564245 | |

| Record name | 2-Amino-1H-imidazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70564245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.10 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133746-66-4 | |

| Record name | 2-Amino-1H-imidazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70564245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparación Con Compuestos Similares

4-Methyl-1H-imidazole-5-carbaldehyde

- Structure : Methyl group at position 4, aldehyde at position 4.

- Molecular Formula : C₅H₆N₂O (MW: 110.11 g/mol).

- Key Differences: The absence of the amino group at position 2 reduces nucleophilic reactivity, while the methyl group enhances lipophilicity.

- Physical Properties: Melting point (165–166°C) suggests higher crystallinity compared to the amino-substituted analog .

- Applications : Used in coordination chemistry and as a precursor for heterocyclic expansions.

5-Chloro-2-phenyl-1H-imidazole-4-carbaldehyde

2-Amino-1H-imidazole-5-carboxylic Acid

- Structure : Carboxylic acid replaces the aldehyde group at position 5.

- Molecular Formula : C₄H₅N₃O₂ (MW: 127.10 g/mol).

- Key Differences : The carboxylic acid group enhances water solubility and enables conjugation via amide bonds, making it suitable for peptide-mimetic drug design.

- Similarity Score: Structural similarity to this compound is 0.89, indicating high overlap except for the terminal functional group .

Benzoimidazole Derivatives

2-Amino-1H-benzo[d]imidazole-5-carboxylic Acid

- Structure : Benzene ring fused to the imidazole core, carboxylic acid at position 5.

- Molecular Formula : C₈H₇N₃O₂ (MW: 177.16 g/mol).

- Similarity Score : 0.68 , reflecting significant divergence from the parent imidazole scaffold .

Functionalized Analogs in Pharmaceutical Intermediates

2-(Amino(2-methoxyphenyl)methyl)-1H-imidazole-5-carboxylic Acid

- Structure : Methoxyphenyl and carboxylic acid substituents.

- Molecular Formula : C₁₂H₁₃N₃O₃ (MW: 247.25 g/mol).

- Applications : Serves as a chiral intermediate in asymmetric synthesis for kinase inhibitors .

Comparative Data Table

Key Research Findings

- Reactivity: The aldehyde group in this compound facilitates condensation reactions, whereas carboxylic acid analogs (e.g., 2-Amino-1H-imidazole-5-carboxylic acid) are more suited for amide coupling .

- Biological Activity : Benzoimidazole derivatives exhibit enhanced DNA-binding properties due to aromatic fusion, unlike simpler imidazole analogs .

- Commercial Viability: Discontinuation of this compound by suppliers highlights synthesis challenges or niche demand, contrasting with readily available methyl or phenyl-substituted variants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.